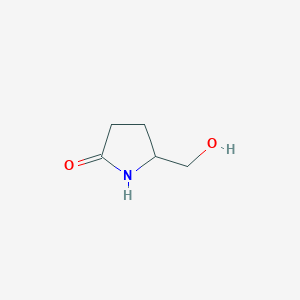

5-(Hydroxymethyl)pyrrolidin-2-one

Description

Historical Trajectory and Evolution of Pyrrolidinone Chemistry in Organic Synthesis

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in chemistry and pharmacology. acs.org Its journey into the forefront of organic synthesis began with its identification in numerous natural alkaloids like nicotine (B1678760) and hygrine. nih.govwikipedia.org Early synthetic efforts were driven by the need to access these complex natural products. A significant turning point in pyrrolidinone chemistry was the advent of asymmetric organocatalysis. nih.govnih.gov

A landmark discovery in 1971, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated that the natural amino acid proline, which shares the pyrrolidine (B122466) core, could catalyze asymmetric intramolecular aldol (B89426) reactions. nih.govnih.gov Though initially overlooked, this concept was revitalized in 2000 when researchers showed that L-proline could effectively catalyze intermolecular aldol reactions. nih.govnih.gov In the same year, MacMillan's work on imidazolidinones further solidified the role of small organic molecules as powerful catalysts in asymmetric synthesis. nih.govnih.govmdpi.com These seminal reports marked the birth of modern organocatalysis, where the pyrrolidine scaffold plays a central role. nih.gov This evolution has led to the development of a vast library of chiral pyrrolidine-based catalysts and building blocks, enabling the construction of complex molecules with high stereocontrol. nih.gov

The Pivotal Role of 5-(Hydroxymethyl)pyrrolidin-2-one as a Chiral Synthon in Advanced Synthesis

Within the broader field of pyrrolidinone chemistry, this compound has emerged as a particularly valuable chiral synthon. researchgate.netacadpubl.eu A chiral synthon is a molecule that contains a stereocenter and can be readily incorporated into a larger structure, transferring its chirality to the target molecule. The utility of this compound stems from its ready availability, often derived from the natural and inexpensive starting material, pyroglutamic acid. researchgate.netnih.gov

The compound possesses two key functional groups ripe for chemical manipulation: the secondary amine within the lactam ring and the primary hydroxyl group. This bifunctionality allows for sequential and site-selective modifications, making it a versatile precursor for a wide range of more complex molecules. For instance, it serves as a building block in the synthesis of diaminovaleric acids and 5-azasemicorrin bidentate nitrogen ligands used in enantioselective catalysis. sigmaaldrich.com Its chiral backbone is essential for creating stereochemically defined products, a critical requirement in pharmaceutical development. rsc.orgmdpi.com The synthesis of various optically active 2-pyrrolidinones often starts from S-pyroglutamic acid, highlighting the importance of this chiral pool approach. nih.gov Researchers have developed methods for the regioselective synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones, such as the cyclization of amide dianions with epibromohydrin (B142927), which provides an efficient route to these valuable compounds. organic-chemistry.org

Applications of this compound in Synthesis

This table illustrates the role of this compound as a starting material or intermediate in the synthesis of various classes of compounds.

| Target Compound Class | Synthetic Utility of this compound | Reference |

|---|---|---|

| Pyrrolizidine and Indolizidine Alkaloids | Serves as a chiral precursor, with the stereocenter directing the formation of the bicyclic alkaloid core. | rsc.org |

| (R)- and (S)-Diaminovaleric Acids | Used as a key building block for the synthesis of these non-proteinogenic amino acids. | sigmaaldrich.com |

| 5-Azasemicorrin Ligands | Acts as the chiral backbone for bidentate nitrogen ligands used in asymmetric metal catalysis. | sigmaaldrich.com |

| Biologically Active Pyrrolidinones | The scaffold is modified by inserting various substituents at the N1 and C5 positions to create new pharmacologically active agents. | researchgate.netacadpubl.eunih.gov |

Overview of Current Research Trends and Unaddressed Challenges in the Field

Current research involving this compound and related pyrrolidinones is vibrant and multifaceted, primarily focusing on the development of novel synthetic methodologies and applications in medicinal chemistry. researchgate.netresearchgate.net A significant trend is the design of more efficient, atom-economical, and environmentally benign synthetic routes. acs.org This includes the development of one-pot, multicomponent reactions and novel catalytic systems, such as those using rhodium complexes or silver catalysts for cycloaddition reactions, to construct densely functionalized pyrrolidine rings with high stereoselectivity. acs.orgtandfonline.comacs.orgchemistryviews.orgacs.org

The exploration of pyrrolidinone derivatives as "privileged scaffolds" in drug discovery continues to be a major driver of research. acs.org Scientists are synthesizing libraries of novel pyrrolidinone analogues and screening them for a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net

Despite significant progress, several challenges remain. A primary challenge is the stereoselective synthesis of pyrrolidine derivatives, which is often a complex task, especially when multiple stereocenters are required. mdpi.comnih.gov While methods like 1,3-dipolar cycloadditions are powerful, achieving perfect control over diastereoselectivity and enantioselectivity remains an active area of investigation. acs.org Another challenge is the development of scalable and cost-effective synthetic routes that are suitable for industrial application. organic-chemistry.org Future research will likely focus on creating novel catalytic systems that offer higher efficiency and selectivity, expanding the substrate scope of existing reactions, and applying these advanced synthetic strategies to the total synthesis of complex, biologically active natural products and new therapeutic agents. organic-chemistry.org

Structure

2D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJEFOCIRXQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339752 | |

| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62400-75-3 | |

| Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Hydroxymethyl Pyrrolidin 2 One and Its Derivatives

Stereoselective Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of this compound is of paramount importance.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. mdpi.com In the context of γ-lactams like this compound, several catalytic strategies have been explored. These include the Pd-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated γ-lactams and the Rh-catalyzed asymmetric hydrogenation of α,β-substituted β-lactams. mdpi.com Another significant approach is the asymmetric reductive amination of ketoacids or esters, followed by intramolecular cyclization, which has been shown to produce enantioenriched γ-lactams with high enantiomeric excess. mdpi.com For instance, a Ru-catalyzed asymmetric reductive amination cascade reaction has been reported to yield γ-lactams with up to 97% enantiomeric excess. mdpi.com The direct difunctionalization of a pyrrolidine (B122466) moiety through consecutive rhodium(II)-catalyzed C-H insertions represents another catalytic strategy to access 2,5-disubstituted analogs with high enantio- and diastereocontrol. nih.gov

| Catalyst System | Reaction Type | Product | Enantiomeric Excess (ee) |

| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral β-substituted γ-lactams | High |

| Ruthenium (Ru) | Asymmetric Reductive Amination | Enantioenriched γ-lactams | Up to 97% |

| Palladium (Pd) | Asymmetric Conjugate Addition | Chiral γ-lactams | - |

| Rhodium(II) | C-H Insertion | C2-symmetrical pyrrolidines | High |

Chiral Pool Derivations (e.g., from L-Pyroglutamic Acid)

The use of naturally occurring chiral molecules as starting materials, known as the chiral pool approach, is a well-established strategy in asymmetric synthesis. nih.gov L-Pyroglutamic acid, a readily available and inexpensive chiral synthon, has been extensively utilized for the synthesis of optically active 2-pyrrolidinones. acadpubl.euresearchgate.netnih.gov The synthetic design often involves the derivatization of the two distinct carbonyl groups of L-pyroglutamic acid, allowing for the introduction of various substituents on the 5-membered ring while retaining the original stereochemistry. nih.gov For example, new classes of chiral pyrrolidinones have been synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, which is itself derived from L-pyroglutamic acid. acadpubl.euresearchgate.net This approach has been successful in producing compounds with multiple stereogenic centers. nih.gov

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can catalyze reactions under mild conditions with high enantio- and stereoselectivity. While specific examples for the direct biocatalytic synthesis of this compound are not extensively detailed in the provided results, the general applicability of biocatalysis for producing chiral γ-lactams is recognized. mdpi.com For instance, Candida antarctica Lipase B (CALB) has been used in the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce biobased polyesters, demonstrating the utility of enzymes in manipulating similar functional groups. nih.gov Biocatalytic amination is another feasible method for the synthesis of chiral γ-lactams. mdpi.com

Strategies for Enantiomeric Excess Determination and Chiral Resolution

Determining the enantiomeric purity of a chiral compound is a critical step in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common method used for the separation and quantification of enantiomers. mdpi.com This technique utilizes a chiral stationary phase to differentiate between the enantiomers of a racemic mixture.

Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is another important strategy. nih.gov While often seen as a less elegant approach than asymmetric synthesis, it remains a practical method for obtaining enantiopure compounds. Chromatographic separation is a predominant method for resolving diastereomeric mixtures, which can then be converted to the desired enantiopure products. nih.gov

Development of Novel Synthetic Pathways and Mechanistic Insights

Beyond stereoselective methods, the development of novel synthetic routes and a deeper understanding of reaction mechanisms are crucial for advancing the synthesis of pyrrolidinone derivatives.

Ring Contraction and Functionalization Methodologies

Ring contraction of larger, more readily available cyclic compounds into valuable smaller rings is an emerging strategy in organic synthesis. nih.gov A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. nih.gov This method provides access to functionalized pyrrolidines that can serve as versatile synthons for further chemical transformations. nih.gov

Another approach involves the regioselective cyclization of amide dianions with epibromohydrin (B142927) to form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This reaction proceeds via a nucleophilic attack at the bromine-bearing carbon, followed by an intramolecular cyclization. organic-chemistry.org This method has demonstrated broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups on N-arylacetamides. organic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| Pyridine | Silylborane, light | Pyrrolidine derivative | Photo-promoted ring contraction |

| N-arylacetamide | n-butyllithium, epibromohydrin | This compound | Regioselective, broad substrate scope |

Optimized Industrial-Scale Synthesis and Process Chemistry

The industrial production of this compound and related pyrrolidinones relies on processes that are scalable, efficient, and economically viable. A common and versatile precursor for these syntheses is pyroglutamic acid, a renewable chiral building block derived from glutamic acid. acadpubl.euresearchgate.netmalayajournal.org The process chemistry often focuses on high-yielding, regioselective reactions that minimize complex purification steps.

One scalable method involves the cyclization of amide dianions with epibromohydrin. organic-chemistry.org This approach is noted for its efficiency and high regioselectivity, affording 5-(hydroxymethyl)pyrrolidin-2-ones in substantial yields. organic-chemistry.org The reaction's compatibility with a range of substituted N-arylacetamides makes it adaptable for producing various derivatives, a key feature for industrial applications. organic-chemistry.org

Another strategy suitable for large-scale production is the ammonolysis of γ-butyrolactone. chemicalbook.com While this method is a primary route for the parent compound 2-pyrrolidone, modifications and subsequent functionalization can lead to derivatives like this compound. The process typically involves reacting γ-butyrolactone with ammonia (B1221849) at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa) in a continuous-flow tubular reactor. chemicalbook.com

Furthermore, catalytic routes starting from pyroglutamic acid are prominent. For instance, Ru/Al₂O₃ has been shown to effectively catalyze the conversion of pyroglutaminol (another name for this compound) to 2-pyrrolidone, indicating that control of catalytic conditions is crucial for isolating the desired hydroxylated product. shokubai.org The synthesis often begins with the esterification of pyroglutamic acid, followed by reduction of the resulting ester to yield the target molecule. acadpubl.euresearchgate.netmalayajournal.org For example, reduction of ethyl-2-pyrrolidinone-5-carboxylate with sodium borohydride (B1222165) in ethanol (B145695) yields this compound. researchgate.netmalayajournal.org

The following table summarizes key aspects of industrial synthesis considerations:

| Feature | Description | Key Advantages | Source(s) |

| Starting Material | L-Pyroglutamic acid is a common, renewable chiral precursor. | Readily available, provides a chiral pool for asymmetric synthesis. | acadpubl.euresearchgate.netmalayajournal.org |

| Key Reactions | Cyclization of dianions, reduction of pyroglutamate (B8496135) esters, ammonolysis of γ-butyrolactone. | High yield, scalability, regioselectivity. | organic-chemistry.orgchemicalbook.com |

| Process Type | Continuous flow reactors are often employed for efficiency and scalability. | Improved productivity, better mixing, faster reaction times. | chemicalbook.comacs.org |

| Catalysis | Use of heterogeneous catalysts like Ru/Al₂O₃ for specific transformations. | Ease of separation, catalyst recycling. | shokubai.org |

Modern Synthetic Techniques: Microwave-Assisted and Flow Chemistry

Modern synthetic chemistry increasingly employs technologies like microwave irradiation and continuous flow reactors to enhance reaction rates, improve yields, and increase safety and scalability.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various pyrrolidine and pyrrole (B145914) derivatives, offering advantages such as dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.govmdpi.comnih.gov For instance, the intramolecular cyclization of 2-amino acid-derived enamines to produce tetrasubstituted pyrroles was achieved in 55-86% yield under microwave irradiation. mdpi.com Similarly, the N-alkylation of pyrrolidine-fused chlorins was accomplished in minutes with high yields using microwave heating. nih.gov While specific literature detailing the microwave-assisted synthesis of the parent this compound is not prevalent, these examples demonstrate the powerful potential of applying MAOS to the synthesis of its derivatives. mdpi.comnih.gov

Flow Chemistry: Continuous flow chemistry is another powerful technique for synthesizing pyrrolidinone scaffolds, offering superior control over reaction parameters, enhanced safety for hazardous reactions, and straightforward scalability. acs.orgfigshare.comresearchgate.net An electrochemical oxidative cyclization to form 2-pyrrolidinones has been successfully translated from a batch to a continuous flow process, resulting in excellent productivity. acs.org The use of flow reactors allows for precise geometric control and a high electrode-surface-area-to-reactor-volume ratio, which are critical for improving electrochemical synthesis. acs.org This approach is considered a primary method for scaling up such reactions. acs.org Flow chemistry has also been used for the generation of unstable intermediates like azomethine ylides for subsequent dipolar cycloaddition reactions to create pyrrolidines. researchgate.net

Synthesis of Substituted this compound Analogs

The core scaffold of this compound can be modified at various positions to create a diverse range of analogs with unique properties.

Alkyl-Substituted Derivatives (e.g., 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one)

The introduction of alkyl groups onto the pyrrolidinone ring, particularly at the C3 position, is a key strategy for creating structural diversity. While the synthesis of 3,3-diethyl-5-(hydroxymethyl)pyrrolidin-2-one (B13246587) is not explicitly detailed in the surveyed literature, methods for introducing alkyl groups at this position have been described. One such approach involves the generation of an anion at the C4 position of a pyroglutamic acid ester ring by treatment with a strong base, followed by quenching with an appropriate electrophile like acetone. This can lead to the introduction of alkyl groups.

A general one-pot, three-step reaction sequence involving 2-monosubstituted 1,3-diketones can be used to produce 2,3-dialkyl substituted heterocycles, a strategy that could be adapted for pyrrolidinone synthesis. researchgate.netnih.gov

Halogenated Derivatives (e.g., Fluoro-Substituted Pyrrolidinones)

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. mdpi.com Several methods exist for the synthesis of fluorinated pyrrolidinones. A prominent approach involves the copper-catalyzed diastereoselective [3+2]-cycloaddition of nitroalkenes with azomethine ylides to access multifunctionalized pyrrolidines, which can then be converted to the desired lactams. mdpi.com This method has been used to create novel β-fluoro-β-nitropyrrolidines. mdpi.com

Another strategy involves the direct fluorination of existing pyrrolidine derivatives or building the molecule from fluoro-containing precursors. mdpi.com The introduction of fluorine can significantly influence the conformational properties of the pyrrolidine ring. mdpi.com

N-Substituted Pyrrolidinone Scaffolds (e.g., 1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one)

Substitution at the nitrogen atom of the pyrrolidinone ring is a common and straightforward modification. The synthesis of N-substituted analogs like 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one (B1141678) can be achieved through several routes.

A powerful and modern method involves the one-pot reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as benzylamine. nih.gov This process, catalyzed by a Lewis acid, proceeds through the opening of the cyclopropane (B1198618) ring, followed by in situ lactamization to form the 1,5-substituted pyrrolidin-2-one. nih.gov This technique has a broad scope and is applicable to a variety of substituted anilines and benzylamines. nih.gov

Alternatively, N-substitution can be accomplished by reacting pyroglutamic acid or its esters with an appropriate alkylating agent. For example, methyl N-(2-nitrobenzyl)pyroglutamate can be synthesized by reacting the iminoether derived from methyl pyroglutamate with 4-nitrobenzyl bromide. researchgate.net Subsequent reduction of the ester group would yield the corresponding N-substituted this compound. A new class of optically active 2-pyrrolidinones with various substituents at the N-1 position has also been synthesized starting from S-pyroglutamic acid. nih.gov

The following table summarizes synthetic approaches for substituted analogs:

| Derivative Type | Synthetic Strategy | Key Reagents/Catalysts | Source(s) |

| Alkyl-Substituted | Anion generation and quenching. | Strong base (e.g., LDA), alkyl electrophile. | |

| Halogenated | [3+2] Cycloaddition. | Copper catalysts, fluorinated precursors. | mdpi.com |

| N-Substituted | One-pot from DA cyclopropanes. | Donor-acceptor cyclopropanes, primary amines, Lewis acid (e.g., Ni(ClO₄)₂). | nih.gov |

| N-Substituted | Alkylation of pyroglutamate. | Pyroglutamic acid/ester, alkyl halide (e.g., benzyl (B1604629) bromide). | researchgate.netnih.gov |

Chemical Reactivity and Derivatization Strategies of 5 Hydroxymethyl Pyrrolidin 2 One

Regioselective Functional Group Transformations at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a versatile handle for a variety of regioselective transformations, including oxidation, esterification, and etherification. These reactions allow for the introduction of new functional groups while often preserving the stereochemical integrity of the C5 chiral center.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. Mild oxidation conditions are crucial to avoid over-oxidation and racemization. Reagents such as those used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation are effective for the conversion of the primary alcohol to the corresponding aldehyde, 5-formylpyrrolidin-2-one. wikipedia.orgwikipedia.org These methods are known for their high chemoselectivity and tolerance of various functional groups. wikipedia.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst or a coupling agent. This transformation is useful for installing a variety of functional groups and for protecting the alcohol.

Etherification: Formation of ethers can be achieved under various conditions. For instance, O-alkylation can be performed using alkyl halides in the presence of a base. The reactivity of the hydroxyl group can be enhanced by converting it into a better leaving group, such as a tosylate or mesylate, which can then be displaced by an alkoxide.

| Transformation | Reagent/Reaction | Product Functional Group |

| Oxidation | Swern Oxidation, Dess-Martin Periodinane | Aldehyde (-CHO) |

| Esterification | Carboxylic acid (with coupling agent), Acid chloride/anhydride | Ester (-OC(O)R) |

| Etherification | Alkyl halide (with base) | Ether (-OR) |

Chemical Modifications and Transformations Involving the Lactam Nitrogen

The secondary amine within the lactam ring of 5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical modifications, most notably N-alkylation and N-acylation. These reactions are fundamental in diversifying the structure and properties of the pyrrolidinone core.

N-Alkylation: The lactam nitrogen can be alkylated using alkyl halides in the presence of a base. researchgate.net The choice of base and solvent is critical to achieve good yields and avoid side reactions. Strong bases like sodium hydride (NaH) are often employed to deprotonate the lactam nitrogen, forming a nucleophilic anion that readily reacts with the alkyl halide. Copper-catalyzed N-arylation reactions have also been developed to introduce aryl groups at the nitrogen position. nih.gov

N-Acylation: Acyl groups can be introduced at the lactam nitrogen using acid chlorides or anhydrides. A common and important modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc)₂O. This protection strategy is widely used in peptide synthesis and other organic transformations to temporarily mask the reactivity of the nitrogen atom.

A new class of chiral pyrrolidinones has been synthesized from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, where various substituents have been introduced at the 1 and 5 positions of the pyrrolidinone moiety. acadpubl.euresearchgate.net

| Modification | Reagent/Reaction Type | Resulting N-Substituent |

| N-Alkylation | Alkyl halide and base | Alkyl group (-R) |

| N-Arylation | Aryl halide and copper catalyst | Aryl group (-Ar) |

| N-Acylation | Acid chloride/anhydride | Acyl group (-C(O)R) |

| N-Boc Protection | Di-tert-butyl dicarbonate | tert-butoxycarbonyl (-Boc) |

Utilization as a Versatile Building Block in Complex Chemical Syntheses

The chiral nature and the presence of multiple functionalization points make this compound a valuable and versatile building block in the synthesis of more complex molecules, including bioactive compounds and chiral ligands for asymmetric catalysis. sigmaaldrich.com

This compound serves as a key starting material for the synthesis of (R)- and (S)-diaminovaleric acid analogs, which are non-proteinogenic amino acids of interest in medicinal chemistry. sigmaaldrich.com A plausible synthetic route involves the transformation of the hydroxymethyl group into an amino group. This can be achieved through a multi-step sequence. First, the primary alcohol is converted into a good leaving group, for example, by tosylation. The resulting tosylate can then be displaced by an azide nucleophile (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of configuration if desired. Finally, reduction of the azide group, for instance, by catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, furnishes the primary amine. Subsequent hydrolysis of the lactam ring would then yield the diaminovaleric acid derivative.

This compound is a precursor for the synthesis of 5-azasemicorrin bidentate nitrogen ligands, which are a class of C₂-symmetric ligands highly effective in enantioselective catalysis. sigmaaldrich.com The synthesis of these ligands often starts from pyroglutamic acid, which can be obtained by the oxidation of this compound.

The classical synthetic route to semicorrins involves the condensation of an imino ester with an enamine, both of which are derived from pyroglutamic acid. semanticscholar.org These semicorrin ligands form stable chelate complexes with various transition metals, including copper and cobalt. The resulting chiral metal complexes have demonstrated high enantioselectivity in a range of catalytic transformations, such as the cyclopropanation of olefins and the conjugate reduction of α,β-unsaturated carboxylic acid derivatives. uwindsor.ca The rigid C₂-symmetric framework of the semicorrin ligand effectively controls the stereochemical outcome of the reaction by creating a well-defined chiral environment around the metal center. semanticscholar.orgnih.gov

Biological Activity and Medicinal Chemistry Applications of 5 Hydroxymethyl Pyrrolidin 2 One Derivatives

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

5-(Hydroxymethyl)pyrrolidin-2-one and its related pyrrolidine (B122466) structures are commercially valuable intermediates in the synthesis of a wide array of bioactive molecules and Active Pharmaceutical Ingredients (APIs). nih.govpharmanoble.com APIs are the essential components in pharmaceutical drugs that produce the desired therapeutic effect. pharmaceutical-technology.com The journey from basic chemicals to a final API often involves complex, multi-step organic synthesis, where intermediates function as pre-formed molecular building blocks. nbinno.com

Investigation of Intrinsic Biological Activities of this compound and its Analogs

Beyond its role as a synthetic building block, the this compound scaffold and its derivatives have been investigated for a range of intrinsic biological activities. The γ-lactam moiety is a key feature contributing to the diverse pharmacological profiles observed in these compounds. researchgate.net

Derivatives of pyrrolidin-2-one have been synthesized and evaluated for their ability to counteract oxidative stress. researchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. researchgate.netnih.gov Antioxidants can neutralize these harmful species and protect the body. researchgate.net

The antioxidant potential of pyrrolidin-2-one derivatives has been assessed using methods such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net In this method, the antioxidant donates a hydrogen atom to the unstable DPPH radical, reducing it to the stable, yellow-colored diphenyl-picrylhydrazine. nih.gov Studies have shown that newly synthesized series of pyrrolidin-2-one derivatives can exhibit moderate to potent antioxidant activity, with their efficacy being dose-dependent. researchgate.net

The pyrrolidine core is a structural feature of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac. nih.gov Consequently, novel derivatives of this compound have been explored for their anti-inflammatory potential. nih.govresearchgate.net Inflammation is a key factor in many diseases, and its reduction is a major therapeutic goal. nih.gov

Research has focused on the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators of the inflammatory response. nih.govnih.gov In-silico docking studies have been used to model the interaction of new pyrrolidine derivatives with the active sites of COX-1 and COX-2. nih.gov Subsequent in-vivo testing in animal models, such as the carrageenan-induced paw edema assay, has confirmed that certain derivatives exhibit significant anti-inflammatory effects, with some compounds showing activity comparable to the standard drug, indomethacin (B1671933). nih.govresearchgate.net

| Compound ID | In-vivo Anti-inflammatory Activity (% Inhibition) | Reference |

| Derivative A-1 | Highest anti-inflammatory effect in series | nih.gov |

| Derivative 14d | ~47% inhibition (equipotent to indomethacin) | researchgate.net |

| Derivative 14e | Potent LOX inhibition (IC50: 0.0705 mM) | researchgate.net |

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). nih.govsygnaturediscovery.com These pathways are central to the innate immune response, and their dysregulation can lead to various inflammatory disorders. nih.gov As such, IRAK4 has become an attractive therapeutic target for the treatment of these diseases. medchemexpress.com

The pyrrolidine scaffold has been incorporated into molecules designed as potent and selective IRAK4 inhibitors. nih.gov X-ray crystallography has shown that the pyrrolidine NH group can form a critical hydrogen bond with the Ala315 residue of IRAK4, contributing to the binding affinity. nih.gov However, substitutions at the 2- and 5-positions of the pyrrolidine ring can diminish potency, possibly due to steric hindrance. nih.gov Optimization of these pyrrolidine-containing compounds has led to the identification of potent IRAK4 inhibitors that are effective in both biochemical and cell-based assays. nih.gov

| Compound Series | Target | Key Finding |

| 5-Aryl-2,4-diaminopyrimidine | IRAK4 | Pyrrolidine-containing derivatives identified as potent inhibitors. nih.gov |

| Imidazopyridine derivatives | IRAK1/IRAK4 | Pyrrolidine NH forms a key hydrogen bond with IRAK4. nih.gov |

The design of renin inhibitors is a strategy for treating hypertension. Renin is an enzyme that plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Three-dimensional modeling is a key tool used to understand the principles of designing effective renin inhibitors. These models help to analyze the interaction between inhibitory peptides and the enzyme's catalytic site. Studies have shown that the conformational structure and electrostatic interactions are major determinants of the binding energy and, consequently, the inhibitory potency. While direct application of this compound was not specified in the search results, the principles of inhibitor design, such as the importance of specific residues and hydrogen bonding, are relevant to the development of new therapeutic agents based on various chemical scaffolds. nih.gov

Research into treatments for hemoglobinopathies like sickle cell disease has explored small molecules that can modulate the properties of hemoglobin. nih.govbohrium.com One such molecule, 5-hydroxymethyl-2-furfural (5HMF), an aromatic aldehyde, has been identified as a potent anti-sickling agent. nih.gov 5HMF binds to sickle hemoglobin (HbS) and allosterically increases its affinity for oxygen. nih.govnih.gov This shift to a high-oxygen-affinity state stabilizes the hemoglobin in a form that is less likely to polymerize, which is the underlying cause of red blood cell sickling. nih.govnih.gov This demonstrates that small molecules with structural similarities to this compound can be effective modulators of protein function for therapeutic benefit. nih.gov

| Compound | Mechanism of Action | Therapeutic Application |

| 5-Hydroxymethylfurfural (5HMF) | Increases oxygen affinity of hemoglobin, reducing sickling. nih.gov | Sickle Cell Disease nih.gov |

Potential in Neurological Disorder Research (e.g., Alzheimer's Disease context)

The scaffold of this compound is a key structural component in the exploration of novel therapeutic agents for neurological disorders, most notably Alzheimer's disease. The research in this area is significantly driven by the cholinergic hypothesis, which links cognitive decline to reduced levels of the neurotransmitter acetylcholine. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation.

Derivatives of the pyrrolidin-2-one core have been rationally designed and synthesized as potential AChE inhibitors. These efforts often use existing drugs, such as Donepezil, as a template for designing new molecules. For instance, researchers have replaced the 5,6-dimethoxy-1-indanone moiety of Donepezil with an N-benzylated pyrrolidin-2-one "head" while modifying the spacer linkage "tail" to explore new chemical space.

In one such study, a series of N-benzylated pyrrolidin-2-one derivatives were synthesized and evaluated. Among them, the compound 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (Compound 10b in the study) demonstrated an excellent anti-Alzheimer's profile in both in vivo behavioral studies and in vitro biochemical assays, with results comparable to Donepezil. This highlights the potential of the pyrrolidin-2-one ring as a viable isostere for the indanone ring in the design of effective AChE inhibitors. The chiral nature of the pyrrolidine ring is also considered a crucial factor, as it is a component in various other FDA-approved drugs and can significantly influence biological activity.

Further research has expanded on this scaffold to develop libraries of novel molecules aimed at inhibiting AChE. These studies underscore the importance of the 2-pyrrolidinone (B116388) template in contributing to the inhibitory properties of the designed compounds. The versatility of this core structure allows for the incorporation of various substituents, which can be pivotal for interaction with biological targets involved in neurodegenerative diseases.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The exploration of this compound derivatives heavily relies on Structure-Activity Relationship (SAR) studies to guide the design of more potent and selective compounds. SAR analysis involves systematically modifying the molecular structure to identify which chemical groups are essential for biological activity and which can be altered to improve therapeutic properties.

For pyrrolidin-2-one derivatives designed as anti-Alzheimer's agents, SAR studies have been conducted by modifying different parts of the molecule, often conceptualized as a "head" and a "tail" portion, drawing parallels to the structure of Donepezil.

Key findings from SAR studies include:

The Pyrrolidin-2-one Core: This central scaffold has been identified as a critical component for the inhibitory properties of these molecules against targets like acetylcholinesterase. Its ability to act as a replacement for the indanone moiety of Donepezil without losing key functional interactions (like the carbonyl group) is a significant finding.

Substituents on the Ring: The nature and position of substituents on the pyrrolidine ring profoundly affect the biological activity profile. For example, in a series of N-benzylated derivatives, the presence of a 4-methoxybenzyl group on the nitrogen of the pyrrolidinone ring, combined with a 4-(4-fluorobenzoyl)piperidine group at the 3-position, resulted in a compound with an excellent anti-Alzheimer's profile.

Stereochemistry: Stereoisomerism is a critical factor influencing activity. Studies on related chiral pyrrolidines have shown that different enantiomers can exhibit significantly different potencies and selectivities against biological targets like AChE and butyrylcholinesterase (BChE).

The systematic modification of functionalities at various positions on the pyrrolidine scaffold allows researchers to map the chemical features that enhance potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.

Prodrug Design and Bioreversible Delivery Systems

Prodrug design is a strategic approach to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability across biological membranes, or chemical instability. A prodrug is an inactive or less active compound that is converted in vivo to the active parent drug through enzymatic or chemical transformation. This strategy is particularly relevant for molecules like this compound and its derivatives, which are intended for central nervous system (CNS) applications and must cross the blood-brain barrier.

The this compound structure possesses key functional groups amenable to prodrug design:

Hydroxyl Group (-OH): The primary alcohol group is an ideal handle for creating carrier-linked prodrugs, most commonly through the formation of an ester linkage. By attaching a promoiety (a carrier molecule), the lipophilicity of the parent drug can be significantly modified to enhance its ability to cross lipid-based biological membranes. This ester bond is designed to be cleaved by esterase enzymes present in the body, releasing the active drug.

Lactam Nitrogen (-NH-): The nitrogen atom within the pyrrolidinone ring can also be a site for modification. While amide bonds are generally more stable than esters, various N-derivatization strategies exist, such as N-acyloxyalkyl or N-Mannich bases, which can be designed for bioreversible cleavage.

The primary goals of applying prodrug strategies to these derivatives would be to:

Enhance Bioavailability: Improve absorption and overcome extensive first-pass metabolism.

Improve Permeability: Increase lipophilicity to facilitate passage across the blood-brain barrier, a critical hurdle for drugs targeting neurological disorders.

Increase Aqueous Solubility: Modify the structure with hydrophilic promoieties (e.g., phosphates, amino acids) to improve solubility for certain formulations.

By converting the hydroxyl group into a bioreversible ester, for example, the resulting prodrug can exhibit improved transport characteristics and then release the active this compound derivative at the site of action.

Computational Chemistry and Molecular Modeling in Drug Discovery

Computational techniques are integral to the modern drug discovery pipeline, providing powerful tools to predict and analyze the behavior of molecules like this compound derivatives at an atomic level. These methods accelerate the design and optimization of potential drug candidates.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor. It allows researchers to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

In the context of Alzheimer's disease research, derivatives of pyrrolidin-2-one have been docked into the active site of acetylcholinesterase (AChE). For example, in one study, a library of 18 novel molecules was docked with AChE (PDB ID: 4EY7). The results showed that the synthesized compounds had a good binding affinity with the enzyme. Molecular docking scores, which estimate the binding affinity, are used to rank and prioritize compounds for synthesis and biological testing. Notably, some derivatives showed higher (i.e., more favorable) docking scores than the standard drug Donepezil, indicating strong predicted binding. Docking studies have also been used to explore the molecular features governing the anti-inflammatory activity of other 2-pyrrolidinone derivatives.

Table 1: Molecular Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE)

| Compound | Docking Score (kcal/mol) | Target |

|---|---|---|

| Donepezil (Reference) | -17.257 | AChE (PDB: 4EY7) |

| Compound 14a ¹ | -18.590 | AChE (PDB: 4EY7) |

| Compound 14d ² | -18.057 | AChE (PDB: 4EY7) |

Data sourced from Gupta et al. (2022). ¹3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one ²1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules, revealing the stability of the binding interactions and conformational changes in both the ligand and the protein.

For pyrrolidin-2-one derivatives, MD simulations have been performed for periods up to 100 nanoseconds to confirm the stability of the docked poses within the AChE active site. These simulations help validate the docking results, suggesting that the compounds can form stable complexes with their target. In some studies, post-simulation analyses like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy, providing a more accurate estimation of the binding affinity. Such simulations are crucial for understanding the dynamic nature of the interactions that govern a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity using statistical methods. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.

A 3D-QSAR model was developed for a series of pyrrolidin-2-one derivatives designed as AChE inhibitors. This model was built using various molecular descriptors that quantify the physicochemical properties of the compounds. The statistical quality and predictive power of a QSAR model are assessed by several parameters:

R² (Coefficient of Determination): Indicates how well the model fits the data. An R² of 0.9639 was achieved for the pyrrolidin-2-one model, suggesting a very strong correlation.

Q² (Cross-validated R²): Measures the internal predictive ability of the model. The model achieved a Q² value of 0.8779, indicating high robustness and predictive power.

By using such a validated QSAR model, researchers were able to predict the AChE inhibitory activity (IC₅₀ values) of their newly designed compounds to be in the lower micromolar range, helping to identify the most promising candidates for synthesis. This predictive capability significantly streamlines the drug discovery process by focusing resources on compounds with the highest probability of success.

Advanced Analytical and Structural Characterization of 5 Hydroxymethyl Pyrrolidin 2 One and Its Derivatives

Spectroscopic Analysis (e.g., High-Resolution NMR and Mass Spectrometry)

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 5-(hydroxymethyl)pyrrolidin-2-one and its derivatives. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For (S)-5-(hydroxymethyl)pyrrolidin-2-one, ¹H NMR spectra reveal distinct signals for the protons in the pyrrolidinone ring and the hydroxymethyl group. nih.gov Similarly, ¹³C NMR spectra show characteristic peaks for the carbonyl carbon, the chiral carbon attached to the hydroxymethyl group, and the other ring carbons. nih.govnih.gov In the synthesis of derivatives, such as those with imidazole (B134444) moieties, NMR is crucial for confirming the successful incorporation of substituents at the N-1 and C-5 positions of the pyrrolidinone core. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. bldpharm.com The electron ionization (EI) mass spectrum and its fragmentation patterns can help in identifying the core structure and its substituents. stenutz.eu Techniques like electrospray ionization (ESI) are commonly used for these analyses. bldpharm.com

| Technique | Compound | Key Findings/Signals | Reference |

|---|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | (5S)-1-Ethyl-5-formylpyrrolidin-2-one | δH 1.31 (t, 3H, J=7.0), 2.27–2.15 (m, 1H), 2.52–2.32 (m, 3H), 4.24 (q, 2H, J=7.0), 4.29–4.17 (m, 1H), 7.23 (br s, 1H, NH) | sigmaaldrich.com |

| ¹H NMR (300 MHz, CDCl₃) | (5S)-5-(Hydroxymethyl)pyrrolidin-2-one | δH 1.75–1.83 (m, 1H), 2.10–2.21 (m, 1H), 2.31–2.44 (m, 2H), 3.45 (dd, J=11.0, 6.8, 1H), 3.73 (dd, J=11.0, 3.1, 1H), 3.80 (m, 1H), 4.56 (br s, 1H), 7.60 (br s, 1H) | sigmaaldrich.com |

| ¹³C NMR | This compound | Data available in public databases confirming the carbon skeleton. | nih.gov |

| GC-MS | This compound | Provides molecular weight confirmation and fragmentation data for structural analysis. | nih.gov |

| HRMS (ESI) | (S)-1-Allyl-5-((allyloxy)methyl)pyrrolidin-2-one | Used for accurate mass measurements to confirm elemental composition. | bldpharm.com |

Chiral Analytical Techniques (e.g., Chiral Chromatography for Enantiomeric Purity Assessment)

Since this compound possesses a stereocenter at the C-5 position, the separation and analysis of its enantiomers are critical. Chiral analytical techniques, particularly high-performance liquid chromatography (HPLC), are essential for assessing enantiomeric purity.

The kinetic resolution of 5-hydroxypyrrolidin-2-one (B122266) derivatives has been effectively monitored using chiral HPLC. clockss.org Research has shown that different N-substituents on the pyrrolidinone ring can influence the enantioselectivity of enzymatic reactions, and chiral HPLC is the standard method to determine the enantiomeric excess (ee) of the resulting products. clockss.org The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based columns, such as Chiralpak and Chiralcel, are commonly employed. clockss.orgchemspider.com For instance, the enantiomers of N-benzyl-5-hydroxypyrrolidin-2-one have been successfully resolved using a Chiralcel OD column, while derivatives with different N-substituents were resolved on a Chiralpak AS column. clockss.org These methods are fundamental for quality control and for the development of stereoselective syntheses. nih.gov

| Derivative | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate | Reference |

|---|---|---|---|---|

| 1-Benzyl-5-hydroxypyrrolidin-2-one | Chiralcel OD | Hexane/i-PrOH = 80/20 | 0.5 mL/min | clockss.org |

| 1-Allyl-5-hydroxypyrrolidin-2-one | Chiralpak AS | Hexane/EtOH = 90/10 to 98/2 | 0.3–1.0 mL/min | clockss.org |

| 5-Hydroxy-1,5-dihydropyrrol-2-one (unsubstituted N) | Chiralpak AS | Hexane/EtOH = 80/20 to 98/2 | 0.5–1.0 mL/min | clockss.org |

Solid-State Characterization (e.g., X-ray Crystallography of Derivatives)

Solid-state characterization provides critical information about the three-dimensional arrangement of molecules in a crystal lattice, which influences physical properties such as melting point, solubility, and stability. stenutz.eu Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules and for analyzing intermolecular interactions, such as hydrogen bonding.

While the importance of solid-state analysis is well-recognized, detailed X-ray crystallographic data for this compound or its direct derivatives are not widely reported in publicly accessible databases. However, the crystal structures of the closely related precursor, pyroglutamic acid, have been determined. nih.govnih.gov These studies reveal detailed information about bond lengths, bond angles, and the hydrogen-bonding networks within the crystal. For example, the crystal structure of D-Pyroglutamic acid has been resolved with a Hermann-Mauguin space group symbol of P 1 21/c 1. nih.gov Such analyses for this compound would be invaluable for understanding its solid-state behavior and for designing crystalline derivatives with desired physical properties.

Mechanistic and Pharmacological Investigations of 5 Hydroxymethyl Pyrrolidin 2 One Based Compounds

Elucidation of Molecular Mechanisms of Action for Biologically Active Analogs

The biological activity of 5-(hydroxymethyl)pyrrolidin-2-one analogs is intrinsically linked to their specific molecular interactions with biological targets. Research has begun to unravel these mechanisms, providing insights into how these compounds exert their effects at a molecular level.

A significant area of investigation has been the role of these compounds as inhibitors of enzymes involved in inflammation and cancer. For instance, derivatives of 2-(hydroxymethyl)pyrrolidin-2-one have been identified as dual inhibitors of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2), enzymes that play a crucial role in cell proliferation, survival, and inflammation. nih.gov Molecular modeling studies have revealed that the 2-(hydroxymethyl)pyrrolidin-2-one head group is vital for the inhibitory activity. It forms strong hydrogen bonds with key amino acid residues within the active sites of these enzymes. Specifically, the pyrrolidine (B122466) nitrogen and the hydroxyl group of the hydroxymethyl moiety interact with aspartate (Asp178) in SphK1 and with serine (Ser298) and aspartate (Asp308) in a homology model of SphK2. nih.gov This interaction is believed to be the structural basis for the dual inhibitory activity of these compounds. nih.gov

In the context of anti-inflammatory action, analogs have also been designed as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. For these compounds, the 2-pyrrolidinone (B116388) template is a significant contributor to their inhibitory properties. researchgate.netnih.gov In silico docking experiments have shown that for effective LOX inhibition, acidic moieties on the pyrrolidinone derivatives must be positioned at a specific distance and orientation within the enzyme's active site to exhibit productive inhibitory activity. researchgate.netnih.gov

Furthermore, the 2-pyrrolidinone scaffold has been utilized in the design of angiotensin II receptor type 1 (AT1) antagonists for the treatment of hypertension. researchgate.net These antagonists are designed to mimic the C-terminal segment of Angiotensin II (Ang II), thereby blocking its binding to the AT1 receptor. researchgate.net The conformational analysis of these molecules is crucial in understanding the stereoelectronic factors responsible for their bioactivity and in designing new analogs with improved pharmacological profiles. researchgate.net The chiral nature of this compound makes it a valuable starting material for creating these structurally specific antagonists. malayajournal.org

In Vitro and In Vivo Pharmacological Profiling of Optimized Derivatives

The therapeutic potential of this compound derivatives is further evaluated through rigorous in vitro and in vivo pharmacological profiling. These studies provide crucial data on the potency, selectivity, and efficacy of optimized compounds.

A number of studies have reported the in vitro inhibitory activities of various derivatives. For example, a series of novel 2-pyrrolidinone derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Two compounds, 14d and 14e, demonstrated potent inhibitory activity against the LOX enzyme with IC50 values of 0.08 (±0.005) mM and 0.0705 (±0.003) mM, respectively. researchgate.netnih.gov In another study, pyrrole-cinnamate hybrids, which are structurally related to pyrrolidinones, were developed as dual COX-2/LOX inhibitors. Hybrids 5 and 6 showed promising in vitro inhibitory activities against both enzymes, with IC50 values for COX-2 inhibition of 0.55 μM and 7.0 μM, and for soybean LOX (sLOX) inhibition of 30 μM and 27.5 μM, respectively. nih.gov

The antimicrobial potential of this class of compounds has also been explored. A derivative, 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, extracted from a marine Streptomyces species, exhibited significant inhibitory activity against a panel of human bacterial and fungal pathogens. nih.gov Notably, it showed strong activity against Aspergillus niger with a minimum inhibitory concentration (MIC) value of 1 μg/ml. nih.gov

Table 1: In Vitro Activity of this compound Derivatives

| Compound | Target Enzyme/Organism | IC50/MIC | Reference |

| 14d | LOX | 0.08 (±0.005) mM | researchgate.netnih.gov |

| 14e | LOX | 0.0705 (±0.003) mM | researchgate.netnih.gov |

| Hybrid 5 | COX-2 | 0.55 μM | nih.gov |

| Hybrid 5 | sLOX | 30 μM | nih.gov |

| Hybrid 6 | COX-2 | 7.0 μM | nih.gov |

| Hybrid 6 | sLOX | 27.5 μM | nih.gov |

| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one | Aspergillus niger | 1 μg/ml | nih.gov |

| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one | Escherichia coli | 187 μg/ml | nih.gov |

| 5-(2,4-dimethylbenzyl) pyrrolidin-2-one | Klebsiella pneumoniae | 220 μg/ml | nih.gov |

In vivo studies have corroborated the in vitro findings. For instance, compound 14d, a potent LOX inhibitor, demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, producing an inhibition of edema comparable to the standard drug, indomethacin (B1671933) (47%). researchgate.netnih.gov Similarly, highly potent COX-2/5-LOX inhibitors from a series of pyrrolidine-2,5-dione derivatives, which share a structural relationship with the compounds of interest, have also shown considerable in vivo anti-inflammatory activity in the same model. nih.gov These in vivo studies are critical for validating the therapeutic potential of these compounds and for understanding their pharmacological effects in a whole-organism context.

Target Identification and Validation in Therapeutic Contexts

A crucial aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its therapeutic effect. For derivatives of this compound, several key targets have been identified and validated in various therapeutic contexts.

Anti-inflammatory and Cancer Therapies: Sphingosine kinases (SphK1 and SphK2) have been identified as key targets for cancer and inflammatory diseases. nih.gov The development of 2-(hydroxymethyl)pyrrolidine-based inhibitors and the subsequent molecular modeling studies that elucidated their binding mode within the kinase active sites serve as a strong validation of SphK1 and SphK2 as therapeutic targets for this class of compounds. nih.gov Similarly, the enzymes LOX and COX-2 are well-established targets for anti-inflammatory drugs. The demonstrated in vitro inhibition of these enzymes by this compound derivatives, coupled with their in vivo anti-inflammatory efficacy, validates these enzymes as relevant targets. researchgate.netnih.govnih.gov

Cardiovascular Disease: The angiotensin II receptor type 1 (AT1) is a clinically validated target for the treatment of hypertension. The design of this compound analogs as AT1 antagonists is based on the established mechanism of mimicking the natural ligand to block the receptor. researchgate.net The synthesis and pharmacological evaluation of these compounds contribute to the validation of the AT1 receptor as a viable target for this chemical scaffold.

Infectious Diseases: The demonstrated antimicrobial and antifungal activities of certain this compound derivatives point towards the existence of specific targets within pathogenic microorganisms. nih.govnih.gov While the exact molecular targets in these organisms have not always been fully elucidated, the observed biological activity validates the pursuit of these compounds as potential anti-infective agents. For example, anisomycin, a naturally occurring pyrrolidine alkaloid, is known to inhibit bacterial protein synthesis by blocking peptide bond formation. nih.gov This provides a precedent for the potential mechanisms of action for other pyrrolidine-based antimicrobial compounds.

Table 2: Identified Therapeutic Targets for this compound Based Compounds

| Therapeutic Area | Identified Target(s) | Validation |

| Inflammation, Cancer | Sphingosine Kinase 1 & 2 (SphK1/2) | Molecular modeling and in vitro inhibition assays nih.gov |

| Inflammation | Lipoxygenase (LOX), Cyclooxygenase-2 (COX-2) | In vitro inhibition assays and in vivo anti-inflammatory models researchgate.netnih.govnih.gov |

| Hypertension | Angiotensin II Receptor Type 1 (AT1) | Design as antagonists mimicking the natural ligand researchgate.net |

| Infectious Diseases | Bacterial and Fungal Cellular Components | In vitro antimicrobial and antifungal activity assays nih.govnih.gov |

Future Research Directions and Emerging Paradigms for 5 Hydroxymethyl Pyrrolidin 2 One

Development of Sustainable and Green Chemistry Approaches for Synthesis

Future research is increasingly focused on developing environmentally benign and efficient methods for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-one and its derivatives. A key area of interest is the use of renewable starting materials. For instance, methods starting from the naturally derived L-pyroglutamic acid present a green alternative to traditional synthetic routes. researchgate.netacadpubl.eu

Another promising approach involves the regioselective synthesis through the cyclization of amide dianions with epibromohydrin (B142927). organic-chemistry.org This method offers high yields and excellent regioselectivity, reducing the need for complex purification steps and minimizing waste. organic-chemistry.org Research in this area aims to expand the substrate scope and adapt these methods for asymmetric catalysis to produce enantiomerically pure compounds. organic-chemistry.org

Key goals for sustainable synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Utilizing starting materials from biological sources, such as pyroglutamic acid. acadpubl.eu

Catalytic Reagents: Employing catalytic methods over stoichiometric reagents to minimize waste.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or super-critical CO2.

A recent study demonstrated a one-pot synthesis method that provides an efficient and scalable route to these valuable pyrrolidin-2-one derivatives. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Cyclization of Amide Dianions | N-arylacetamides, n-butyllithium, epibromohydrin | High yield, high regioselectivity, broad substrate compatibility | organic-chemistry.org |

| Derivatization from Natural Sources | L-Pyroglutamic acid, (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one | Utilizes a unique chiral synthon, retains stereochemistry | researchgate.netacadpubl.eu |

Exploration of Novel Therapeutic Indications and Orphan Diseases

The 2-pyrrolidinone (B116388) structure is a core component of many biologically active compounds, including piracetam (B1677957), known for its use in cognitive disorders. researchgate.net Future research aims to explore the therapeutic potential of this compound for a wider range of diseases. It is already recognized as a crucial intermediate in the synthesis of drugs targeting neurological disorders. chemimpex.com

The unique structural and chemical properties of this compound make it a valuable scaffold for designing new therapeutic agents. innospk.com Research is directed towards synthesizing and screening libraries of derivatives for various biological activities, such as:

Anti-inflammatory effects acadpubl.eu

Antihypertensive properties acadpubl.eu

Anticancer activity nih.gov

Antidiabetic potential nih.gov

Furthermore, there is a growing interest in investigating its potential for treating orphan diseases. The efficacy of the related compound piracetam in conditions like sickle cell anemia suggests that derivatives of this compound could be developed for rare disorders that currently have limited treatment options. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. mdpi.comnih.gov These computational tools can significantly accelerate the research process by analyzing vast datasets to predict the properties and activities of novel compounds. crimsonpublishers.comnih.gov

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Drug Design | Generative models design novel molecules with desired properties from scratch. | Creation of entirely new derivatives of this compound optimized for specific biological targets. crimsonpublishers.com |

| Predictive Modeling (QSAR) | Algorithms predict biological activity, toxicity (ADMET properties), and physicochemical characteristics based on molecular structure. | Faster identification of promising lead compounds and reduction of late-stage failures in drug development. nih.govnih.gov |

| Target Identification | AI analyzes biological data to identify new protein targets for which derivatives could be effective. | Uncovering new therapeutic indications and mechanisms of action for the compound family. mdpi.com |

| Synthesis Planning | ML models predict optimal reaction pathways and conditions for synthesizing novel derivatives. | More efficient and cost-effective chemical synthesis. |

By leveraging AI, researchers can more efficiently screen virtual libraries of compounds, prioritize candidates for synthesis, and optimize their structures for enhanced efficacy and safety, thereby reducing the time and cost of drug development. crimsonpublishers.commednexus.org

Nanotechnology-Based Delivery Systems for Enhanced Bioavailability

The therapeutic efficacy of a drug is often limited by its bioavailability. Nanotechnology offers innovative solutions to overcome these challenges. nih.gov The favorable properties of this compound, such as its solubility and stability, make it an excellent candidate for incorporation into nanotechnology-based drug delivery systems. chemimpex.com

Future research will focus on developing nano-carriers to improve the delivery of drugs derived from this compound. Potential systems include:

Lipid Nanoparticles (LNPs): These have been successfully used for RNA delivery and can encapsulate drug molecules to protect them from degradation and enhance cellular uptake. malvernpanalytical.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled, sustained release of the encapsulated drug, which can reduce dosing frequency.

Nano-capsules and Nanogels: These systems can be designed for targeted delivery, releasing the therapeutic agent specifically at the site of disease, thereby increasing efficacy and reducing systemic side effects. malvernpanalytical.comfrontiersin.org

These advanced delivery systems can improve the pharmacokinetic profile of this compound-based therapeutics, leading to better patient outcomes. nih.gov

Application in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, this compound is a valuable building block in materials science and polymer chemistry. chemimpex.com Its bifunctional nature, possessing both a hydroxyl group and a lactam ring, allows it to be used as a monomer in polymerization reactions.

A key area of future research is its use in the creation of novel biodegradable polymers. chemimpex.com As environmental concerns grow, the demand for sustainable materials is increasing. Polymers derived from this compound could offer a renewable and biodegradable alternative to traditional petroleum-based plastics.

Potential applications in materials science include:

Biocompatible Materials: For use in medical devices, tissue engineering scaffolds, and drug delivery systems.

Specialty Polymers: Creating polymers with unique properties such as enhanced thermal stability or specific functionalities for advanced applications. chemimpex.com

Agrochemicals: Developing controlled-release formulations for fertilizers and pesticides to improve agricultural sustainability. chemimpex.cominnospk.com

The chiral nature of the molecule can also be exploited to create polymers with specific stereochemistry, leading to materials with unique optical or mechanical properties. chemimpex.com

Q & A

Q. What are the common synthetic routes for 5-(Hydroxymethyl)pyrrolidin-2-one, and what reaction conditions are optimal?

Methodological Answer: this compound can be synthesized via:

- Oxidation of precursors : Dimethyldioxirane (DMDO) at -40°C oxidizes pyrrolidinone derivatives to introduce hydroxyl groups while preserving the lactam ring .

- Reductive amination : Sodium borohydride (NaBH₄) under controlled pH and temperature reduces imine intermediates to form the hydroxymethyl substituent .

- One-step room-temperature synthesis : Recent protocols utilize catalytic systems (e.g., organocatalysts or mild acids) to minimize side reactions and improve yields, as demonstrated in low-temperature NMR-monitored reactions .

Q. Key Considerations :

- Temperature control (-40°C for DMDO) prevents over-oxidation.

- Solvent polarity (e.g., DMF or THF) influences reaction kinetics and selectivity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

Note : Cross-validation using multiple techniques (e.g., NMR + HR-MS) resolves ambiguities in complex mixtures .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-configured precursors to enforce stereoselectivity during cyclization .

- Asymmetric catalysis : Palladium-catalyzed aminoalkynylation or enantioselective hydrogenation ensures retention of configuration in bicyclic derivatives .

- Low-temperature protocols : Reactions below -20°C reduce racemization risks, particularly during hydroxyl group functionalization .

Validation : Polarimetry and chiral HPLC confirm enantiomeric excess (>98% ee) .

Q. What strategies are effective for isotopic labeling of this compound to track metabolic pathways?

Methodological Answer:

- ¹⁴C-Labeling : React 5-(tosyloxymethyl)pyrrolidin-2-one with Na¹⁴CN in DMF at 80°C to introduce a cyanomethyl group, followed by hydrolysis to the hydroxymethyl derivative .

- Deuterium incorporation : Catalytic deuteration using D₂ gas and Pd/C under acidic conditions labels the hydroxymethyl position .

Applications : Radiolabeled compounds enable pharmacokinetic studies via LC-MS/MS or autoradiography .

Q. How can computational tools assist in designing synthetic routes for this compound?

Methodological Answer:

- Retrosynthetic AI models : Platforms like Pistachio and Reaxys predict feasible routes by analyzing >10⁶ reactions, prioritizing steps with >80% reported success rates .

- DFT calculations : Optimize transition states for key reactions (e.g., lactam ring formation) to predict regioselectivity and energy barriers .

Q. How should researchers resolve contradictions in literature data on reaction outcomes?

Methodological Answer:

- Controlled variable testing : Systematically vary parameters (e.g., solvent, catalyst loading) to identify divergences. For example, DMDO oxidation at -40°C yields 3-acyl-5-hydroxy-pyrrolidin-2-one, while higher temperatures favor epoxide byproducts .

- Mechanistic studies : Use in-situ IR or mass spectrometry to track intermediate formation and validate proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.